molecular formula C16H16ClNO3 B5799166 N-(2-chlorobenzyl)-3,5-dimethoxybenzamide

N-(2-chlorobenzyl)-3,5-dimethoxybenzamide

Cat. No. B5799166
M. Wt: 305.75 g/mol
InChI Key: LKIQUTONFKBZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-3,5-dimethoxybenzamide, also known as CB-13, is a synthetic compound that belongs to the family of benzamide derivatives. CB-13 has been studied for its potential therapeutic properties, particularly in the field of pain management.

Mechanism of Action

The exact mechanism of action of N-(2-chlorobenzyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to act on the endocannabinoid system. This compound has been shown to bind to both CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding may lead to the activation of certain signaling pathways that result in the analgesic and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in animal models. It has also been shown to reduce anxiety and depression-like behaviors in animal models. This compound has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-3,5-dimethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a low toxicity profile. However, there are some limitations to the use of this compound in lab experiments. One limitation is the lack of understanding of its mechanism of action. Another limitation is the limited availability of this compound, which may make it difficult to conduct large-scale studies.

Future Directions

For the study of N-(2-chlorobenzyl)-3,5-dimethoxybenzamide include further exploration of its mechanism of action, the development of more potent and selective analogs, and the potential use in combination with other therapies.

Synthesis Methods

N-(2-chlorobenzyl)-3,5-dimethoxybenzamide is synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chlorobenzylamine to produce this compound. The purity of this compound is confirmed through the use of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(2-chlorobenzyl)-3,5-dimethoxybenzamide has been studied for its potential therapeutic properties, particularly in the field of pain management. Research has shown that this compound has analgesic effects and can reduce pain perception in animal models. This compound has also been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-20-13-7-12(8-14(9-13)21-2)16(19)18-10-11-5-3-4-6-15(11)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIQUTONFKBZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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